METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC9287174
InChI: InChI=1S/C16H16N4O6S/c1-8(21)17-12-13(23)19-16(20-14(12)24)27-7-11(22)18-10-5-3-9(4-6-10)15(25)26-2/h3-6H,7H2,1-2H3,(H,17,21)(H,18,22)(H2,19,20,23,24)
SMILES: CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)O
Molecular Formula: C16H16N4O6S
Molecular Weight: 392.4 g/mol

METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE

CAS No.:

Cat. No.: VC9287174

Molecular Formula: C16H16N4O6S

Molecular Weight: 392.4 g/mol

* For research use only. Not for human or veterinary use.

METHYL 4-[(2-{[5-(ACETYLAMINO)-4-HYDROXY-6-OXO-1,6-DIHYDRO-2-PYRIMIDINYL]SULFANYL}ACETYL)AMINO]BENZOATE -

Specification

Molecular Formula C16H16N4O6S
Molecular Weight 392.4 g/mol
IUPAC Name methyl 4-[[2-[(5-acetamido-4-hydroxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzoate
Standard InChI InChI=1S/C16H16N4O6S/c1-8(21)17-12-13(23)19-16(20-14(12)24)27-7-11(22)18-10-5-3-9(4-6-10)15(25)26-2/h3-6H,7H2,1-2H3,(H,17,21)(H,18,22)(H2,19,20,23,24)
Standard InChI Key RJZNPCGFXWFHHS-UHFFFAOYSA-N
SMILES CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)O
Canonical SMILES CC(=O)NC1=C(N=C(NC1=O)SCC(=O)NC2=CC=C(C=C2)C(=O)OC)O

Introduction

Methyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate is a complex organic compound characterized by its unique structural features. It consists of a benzoate moiety linked to a pyrimidine derivative, which includes acetylamino, hydroxy, and oxo functional groups. The presence of a sulfanyl group further enhances its chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

Synthesis and Production

The synthesis of methyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate typically involves multi-step organic reactions. Key steps may include oxidation, reduction, and substitution reactions using reagents like potassium permanganate, sodium borohydride, and nucleophiles such as amines or thiols. Industrial production may optimize these methods to enhance yield and purity using techniques like recrystallization or chromatography.

Synthetic StepReagents/Conditions
OxidationPotassium permanganate or chromium trioxide
ReductionSodium borohydride or lithium aluminum hydride
SubstitutionAmines or thiols as nucleophiles

Biological Activities and Potential Applications

Preliminary studies suggest that this compound exhibits notable biological activities, potentially interacting with specific molecular targets involved in various biochemical pathways. It may modulate enzyme activity and influence metabolic processes, making it a candidate for further pharmacological exploration.

Potential Biological ActivityMechanism
Enzyme ModulationBinding to specific enzymes, altering their activity
Metabolic InfluenceInteraction with receptors involved in metabolic pathways

Comparison with Similar Compounds

Several compounds share structural similarities with methyl 4-[(2-{[5-(acetylamino)-4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl]sulfanyl}acetyl)amino]benzoate. These include:

  • Methyl 5-(acetylamino)-9-{[amino(oxo)acetyl]amino}-3,5,9-trideoxy-D-glycero-alpha-D-gluco-non-2-ulopyranosidonic acid: Focuses on glycosidic structures.

  • Methyl 4-acetyl-2-hydroxybenzoate: Lacks the complex pyrimidine ring.

  • 2-{[5-(Acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-benzylacetamide: Similar pyrimidine core but different substituents.

CompoundStructural FeaturesUnique Aspects
Methyl 5-(acetylamino)-9-{[amino(oxo)acetyl]amino}-3,5,9-trideoxy-D-glycero-alpha-D-gluco-non-2-ulopyranosidonic acidContains multiple amino and acetyl groupsFocus on glycosidic structures
Methyl 4-acetyl-2-hydroxybenzoateSimple acetylated phenolic structureLacks the complex pyrimidine ring
2-{[5-(Acetylamino)-4-hydroxy-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-benzylacetamideSimilar pyrimidine core but different substituentsDifferent amide linkage

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